molecular formula C33H43NO8 B12710497 Einecs 283-379-7 CAS No. 84604-94-4

Einecs 283-379-7

Cat. No.: B12710497
CAS No.: 84604-94-4
M. Wt: 581.7 g/mol
InChI Key: NODMFCLYPDIFHV-UHFFFAOYSA-N
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Description

EINECS 283-379-7 is an entry in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 chemicals marketed in the EU before 1981 . Such compounds typically lack comprehensive experimental safety data, necessitating computational approaches like (Quantitative) Structure-Activity Relationships [(Q)SARs] for hazard assessment .

Properties

CAS No.

84604-94-4

Molecular Formula

C33H43NO8

Molecular Weight

581.7 g/mol

IUPAC Name

butanedioic acid;2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one

InChI

InChI=1S/C29H37NO4.C4H6O4/c1-5-7-14-30(15-8-6-2)16-11-17-33-29-21(3)18-23(19-22(29)4)28(32)27-20-25(31)24-12-9-10-13-26(24)34-27;5-3(6)1-2-4(7)8/h9-10,12-13,18-20H,5-8,11,14-17H2,1-4H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

NODMFCLYPDIFHV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C.C(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The process includes the use of advanced purification techniques such as distillation and filtration to remove impurities and achieve the required specifications for commercial use.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process. Additionally, the compound can be used in combination with other radical initiators to achieve specific polymerization outcomes.

Major Products Formed

The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals can then react with monomers such as styrene, acrylonitrile, or methyl methacrylate to form polymers and copolymers with desired properties.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is extensively used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical reactions and mechanisms, providing valuable insights into the behavior of free radicals in various chemical processes.

Biology

In biological research, 2,2’-azobis(2-methylpropionitrile) is used to generate free radicals for studying oxidative stress and its effects on biological systems. It serves as a model compound for investigating the role of free radicals in cellular damage and aging.

Medicine

In medicine, this compound is utilized in the development of drug delivery systems and controlled-release formulations. Its ability to initiate polymerization reactions makes it a valuable tool in the design of biocompatible materials for medical applications.

Industry

In the industrial sector, 2,2’-azobis(2-methylpropionitrile) is a key component in the production of plastics, adhesives, and coatings. Its role as a radical initiator enables the efficient polymerization of monomers, resulting in high-quality products with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These free radicals are highly reactive and can initiate polymerization reactions by attacking the double bonds of monomers. The resulting polymer chains grow through a series of propagation steps, ultimately leading to the formation of high-molecular-weight polymers.

Molecular Targets and Pathways

The primary molecular targets of 2,2’-azobis(2-methylpropionitrile) are the double bonds of monomers such as styrene, acrylonitrile, and methyl methacrylate. The free radicals generated from the decomposition of the compound react with these monomers, initiating the polymerization process and forming polymer chains through a series of propagation and termination steps.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Methodologies for Structural and Functional Comparison

EINECS chemicals are compared using Tanimoto similarity scores based on PubChem 2D fingerprints, where a threshold of ≥70% similarity identifies analogs . For example, a study mapped 1,387 REACH Annex VI chemicals to 33,000 EINECS compounds, achieving broad coverage of chemical space with minimal labeled data (Figure 7 in ) . This "read-across" strategy leverages structural analogs to predict properties like toxicity or bioavailability .

Physicochemical Property Coverage

Figure 7 in compares the physicochemical space of 28 ERGO reference substances (red) against 56,703 EINECS compounds (grey). EINECS 283-379-7 likely resides within this domain, with bioavailability-related properties (e.g., logP, solubility) overlapping with ERGO substances, enabling predictive modeling .

Toxicity Prediction via QSAR Models

QSAR models for EINECS chemicals (e.g., chlorinated alkanes, organothiophosphates) use hydrophobicity (log Kow) and structural descriptors to predict acute toxicity. For instance:

  • Chlorinated alkanes : In vivo fish toxicity predicted from in vitro data (R² = 0.85) .
  • Organothiophosphates: Interspecies QSARs link daphnid toxicity to fish toxicity (RMSE = 0.3 log units) .

Data Tables: Key Comparisons

Table 1: Similarity Metrics for this compound and Analogs

Compound (CAS No.) Tanimoto Similarity (%) Key Property (log Kow) Toxicity (LC50, mg/L)
Hypothetical Analog 1 85 2.3 12.5 (Predicted)
Hypothetical Analog 2 78 3.1 8.7 (Predicted)
This compound (Modeled) 2.8 (Estimated) 10.2 (Predicted)

Notes: Data inferred from methodologies in , and 7. Tanimoto scores ≥70% indicate valid analogs for read-across.

Table 2: Coverage of EINECS Chemicals by Labeled Analogs

Labeled Compounds (REACH Annex VI) Covered EINECS Compounds Coverage Efficiency (%)
1,387 33,000 95.2

Source: ; based on PubChem 2D fingerprints and Tanimoto thresholds.

Research Findings and Implications

  • Efficiency of Read-Across : A small subset of labeled compounds (1,387) covers >95% of 33,000 EINECS chemicals, reducing reliance on animal testing .
  • QSAR Limitations : Only 54% of EINECS chemicals are classifiable into QSAR-friendly groups; complex mixtures (e.g., botanical extracts) require alternative methods .
  • Regulatory Impact : Computational tools accelerate hazard identification under REACH, though experimental validation remains critical for high-risk compounds .

Q & A

Basic Research Questions

Q. How can researchers determine the chemical identity and purity of EINECS 283-379-7 in experimental settings?

  • Methodological Answer : Begin with spectroscopic characterization (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC) to confirm molecular structure and purity. Cross-validate results with established reference databases (e.g., PubChem, Reaxys) and ensure reproducibility by repeating analyses under standardized conditions . For novel derivatives, include elemental analysis and X-ray crystallography to resolve ambiguities in structural assignments .

Q. What experimental design considerations are critical for studying this compound’s physicochemical properties?

  • Methodological Answer : Employ controlled environmental conditions (temperature, pH, solvent systems) to minimize variability. Use orthogonal analytical techniques (e.g., DSC for thermal stability, dynamic light scattering for solubility) to triangulate data. Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) to enable replication .

Q. How should researchers address conflicting toxicity data for this compound in prior literature?

  • Methodological Answer : Conduct a systematic review to identify methodological disparities (e.g., cell lines, exposure durations, assay endpoints). Replicate key studies under harmonized conditions, incorporating positive/negative controls and dose-response validation. Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity and bias .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s mechanism of action across biochemical assays?

  • Methodological Answer : Deploy multi-omics approaches (proteomics, metabolomics) to identify off-target interactions or pathway crosstalk. Use kinetic modeling (e.g., Michaelis-Menten, Hill equations) to differentiate competitive vs. non-competitive inhibition. Validate hypotheses with CRISPR-edited cell lines or isotopic tracer studies .

Q. How can computational modeling improve the predictive accuracy of this compound’s environmental fate?

  • Methodological Answer : Integrate QSAR (Quantitative Structure-Activity Relationship) models with environmental parameters (logP, biodegradation half-life) to simulate partitioning behavior. Validate predictions against field data using machine learning algorithms (e.g., random forests) to account for non-linear variables like soil organic matter .

Q. What advanced statistical frameworks are suitable for analyzing dose-dependent effects of this compound in longitudinal studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability and missing data. Use Bayesian inference to quantify uncertainty in low-dose extrapolation. For non-linear relationships, employ segmented regression or generalized additive models (GAMs) .

Methodological Best Practices

  • Data Contradiction Analysis : Use triangulation (e.g., experimental, computational, and literature-derived data) to identify root causes of discrepancies .
  • Hypothesis Testing : Frame hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and validate through iterative experimentation .
  • Reproducibility : Adhere to protocols from Beilstein Journal of Organic Chemistry for detailed experimental reporting, including raw data deposition in repositories like Zenodo .

Tables for Reference

Analysis Type Recommended Techniques Key Parameters
Structural ElucidationNMR, X-ray crystallographyChemical shift, bond angles
Toxicity ScreeningHigh-content imaging, Ames testIC50, mutagenicity index
Environmental PersistenceQSAR modeling, biodegradation assayslogKow, DT50 (degradation half-life)

Key Citations

  • For experimental rigor:
  • For research question design:
  • For data analysis frameworks:

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